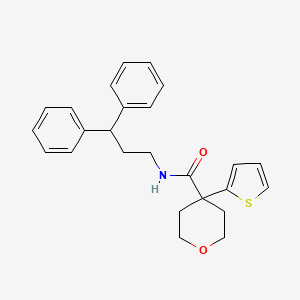
N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, an oxane ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through a Friedel-Crafts alkylation reaction using cinnamonitrile and benzene . This intermediate is then subjected to further reactions, including catalytic hydrogenation and Schiff base formation, followed by methylation and hydrolysis to yield the desired amine . The final step involves the reaction of this amine with appropriate reagents to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the oxane ring or carboxamide group.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors, including melatonin receptors . It is also investigated for its antioxidant and anti-inflammatory properties .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory agent and its role in modulating circadian rhythms through melatonin receptor interactions .
Industry: In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as melatonin receptors . The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, including those related to sleep-wake cycles and inflammation .
Vergleich Mit ähnlichen Verbindungen
N-(3,3-diphenylpropenyl)alkanamides: These compounds share a similar structural motif and are also studied for their receptor binding properties.
N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound exhibits partial efficacy in inhibiting substrate uptake and is used in studies related to neurotransmitter transport.
Uniqueness: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is unique due to its combination of a thiophene ring and an oxane ring, which imparts distinct chemical and biological properties. Its ability to interact with melatonin receptors and its potential anti-inflammatory effects make it a valuable compound for further research .
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2S/c27-24(25(14-17-28-18-15-25)23-12-7-19-29-23)26-16-13-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,22H,13-18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBRHUWEFMLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)
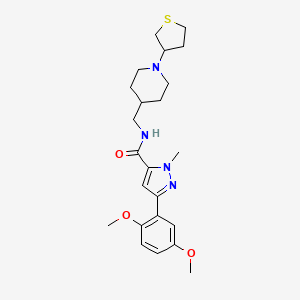
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2713171.png)
![Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2713172.png)
![9-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2713173.png)
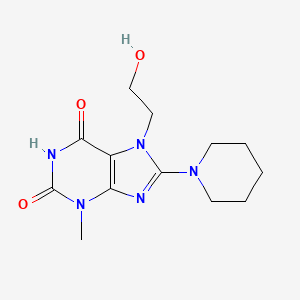
![2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2713177.png)
![3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2713179.png)
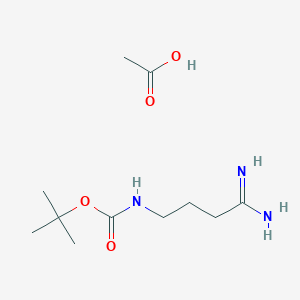
![8-(2,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2713184.png)
![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)
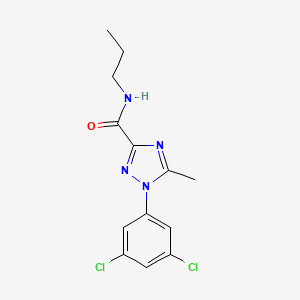
![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)
![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)
